7-O-Methylrosmanol

Catalog No.
S1551681
CAS No.
113085-62-4
M.F
C21H28O5
M. Wt
360.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-O-Methylrosmanol

CAS Number

113085-62-4

Product Name

7-O-Methylrosmanol

IUPAC Name

3,4-dihydroxy-8-methoxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[7.5.2.01,10.02,7]hexadeca-2,4,6-trien-15-one

Molecular Formula

C21H28O5

Molecular Weight

360.4 g/mol

InChI

InChI=1S/C21H28O5/c1-10(2)11-9-12-13(15(23)14(11)22)21-8-6-7-20(3,4)18(21)17(16(12)25-5)26-19(21)24/h9-10,16-18,22-23H,6-8H2,1-5H3

InChI Key

XNPVHIQPSAZTLC-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C(=C2C(=C1)C(C3C4C2(CCCC4(C)C)C(=O)O3)OC)O)O

Canonical SMILES

CC(C)C1=C(C(=C2C(=C1)C(C3C4C2(CCCC4(C)C)C(=O)O3)OC)O)O

Isomeric SMILES

CC(C)C1=C(C(=C2C(=C1)[C@@H]([C@@H]3[C@@H]4[C@@]2(CCCC4(C)C)C(=O)O3)OC)O)O

7-O-Methylrosmanol is a diterpene lactone, a naturally occurring compound found in various plants, including Lepechinia urbanii and Salvia aurea []. While research into its applications is ongoing, current investigations have focused on its potential:

Anti-inflammatory properties:

Studies suggest 7-O-Methylrosmanol may possess anti-inflammatory properties. A 2013 study published in the journal "Fitoterapia" explored the anti-inflammatory effects of extracts from Lepechinia urbanii, containing 7-O-Methylrosmanol, on lipopolysaccharide-induced inflammation in mice. The study found the extracts exhibited significant anti-inflammatory activity [].

Antioxidant properties:

Research also suggests 7-O-Methylrosmanol may have antioxidant properties. A 2010 study published in the journal "Natural Product Communications" investigated the antioxidant activity of various diterpenes isolated from Salvia species, including 7-O-Methylrosmanol. The study found 7-O-Methylrosmanol exhibited moderate free radical scavenging activity [].

7-O-Methylrosmanol is a naturally occurring compound classified as a diterpene lactone. It is derived from the Rosmarinus officinalis plant, commonly known as rosemary. The compound's chemical structure is characterized by a complex arrangement of carbon rings and functional groups, specifically featuring methoxy and hydroxyl substituents. Its molecular formula is C22H30O6C_{22}H_{30}O_{6}, and it has a molecular weight of approximately 390.47 g/mol. The compound is known for its weak basicity and is essentially neutral in nature, which can be attributed to its pKa value being relatively high .

Currently, research hasn't established a well-defined mechanism of action for 7-O-Methylrosmanol.

Safety information on 7-O-Methylrosmanol in isolation is limited. Rosemary itself is generally recognized as safe (GRAS) for consumption as a food additive []. However, concentrated extracts or isolated compounds might have different properties.

Limitations and Future Research

Research on 7-O-Methylrosmanol is limited. More studies are needed to understand its:

  • Isolation and purification methods for obtaining pure 7-O-Methylrosmanol.
  • Biological activity and potential health effects.
  • Synergistic effects with other rosemary components.
Typical of terpenoids, including:

  • Hydroxymethylation: Involves the reaction with formaldehyde, leading to the formation of hydroxymethyl derivatives.
  • Electrophilic Aromatic Substitution: This reaction can occur with aromatic compounds, where 7-O-Methylrosmanol acts as an electrophile.
  • Oxidation and Reduction: The compound may undergo oxidation to form more polar derivatives or reduction to yield alcohols.

These reactions are essential for modifying the compound's structure to enhance its biological activity or for synthetic purposes in medicinal chemistry .

7-O-Methylrosmanol exhibits several biological activities that contribute to its potential therapeutic applications:

  • Antioxidant Properties: The compound has demonstrated significant antioxidant activity, which helps in scavenging free radicals and reducing oxidative stress.
  • Anti-inflammatory Effects: Research indicates that 7-O-Methylrosmanol can inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Activity: Studies have shown that this compound possesses antimicrobial properties against various pathogens, suggesting its utility in developing natural preservatives or therapeutic agents .

The synthesis of 7-O-Methylrosmanol can be achieved through various methods:

  • Natural Extraction: The most straightforward method involves extracting the compound from rosemary leaves using solvents like ethanol or methanol.
  • Chemical Synthesis: Synthetic methods may include:
    • Diels-Alder Reactions: Utilizing diene and dienophile combinations to construct the bicyclic structure characteristic of diterpenes.
    • Functional Group Modification: Starting from simpler diterpenes like rosmarinic acid, chemical modifications such as methylation and hydroxylation can yield 7-O-Methylrosmanol.

These synthetic pathways are critical for producing the compound at scale for research and pharmaceutical applications .

7-O-Methylrosmanol has several promising applications:

  • Pharmaceuticals: Due to its biological activities, it is explored for formulations targeting oxidative stress-related conditions and inflammation.
  • Cosmetics: Its antioxidant properties make it suitable for use in skincare products aimed at protecting against environmental damage.
  • Food Industry: As an antimicrobial agent, it may be used as a natural preservative in food products .

Interaction studies of 7-O-Methylrosmanol focus on its effects when combined with other compounds:

  • Synergistic Effects: Research indicates that when combined with other antioxidants or anti-inflammatory agents, 7-O-Methylrosmanol can enhance their efficacy.
  • Bioavailability Studies: Investigations into how this compound interacts with biological membranes reveal insights into its absorption and metabolism in living organisms.

These studies are essential for understanding how 7-O-Methylrosmanol can be effectively utilized in therapeutic contexts .

Several compounds share structural similarities with 7-O-Methylrosmanol. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
7-MethylrosmanolC21H28O5C_{21}H_{28}O_{5}Similar structure; lacks one methoxy group
Rosmarinic AcidC18H18O8C_{18}H_{18}O_{8}Exhibits strong antioxidant properties; different functional groups
Carnosic AcidC20H28O4C_{20}H_{28}O_{4}Known for neuroprotective effects; structurally related but with different functional groups
14-Methoxy-7-methylrosmanolC22H30O6C_{22}H_{30}O_{6}Contains additional methoxy group; similar biological activities

Uniqueness of 7-O-Methylrosmanol

What distinguishes 7-O-Methylrosmanol from these compounds is its specific combination of methoxy and hydroxyl groups, which contributes to its unique biological activities and potential applications in medicine and cosmetics. Its profile as a natural product provides an edge over synthetic alternatives due to fewer side effects and greater consumer acceptance .

XLogP3

3.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

360.19367399 g/mol

Monoisotopic Mass

360.19367399 g/mol

Heavy Atom Count

26

Appearance

Powder

Dates

Modify: 2023-08-15

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